molecular formula C13H10N2O3S B1634682 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol CAS No. 296790-99-3

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol

Cat. No.: B1634682
CAS No.: 296790-99-3
M. Wt: 274.3 g/mol
InChI Key: GCWCOOOHUNHQFD-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol is a chemical compound known for its unique structure and potential applications in various fields of research and industry. It is characterized by the presence of a benzisothiazole ring with a dioxido group and an amino group attached to a phenol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol typically involves the reaction of 1,2-benzisothiazole-3(2H)-one 1,1-dioxide with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenol
  • 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol

Uniqueness

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol is unique due to its specific substitution pattern on the benzisothiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-10-7-5-9(6-8-10)14-13-11-3-1-2-4-12(11)19(17,18)15-13/h1-8,16H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWCOOOHUNHQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001220314
Record name 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789543
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

296790-99-3
Record name 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296790-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol
Reactant of Route 6
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol

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